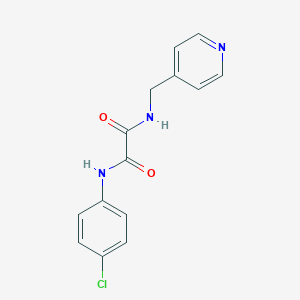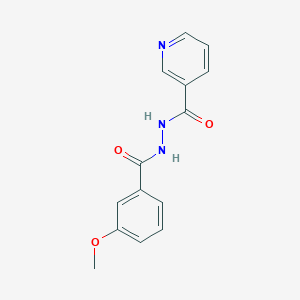
2-Thiophenecarboxylic acid, 4-chlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxylic acid, 4-chlorophenyl ester is a chemical compound with the formula C11H7ClO2S. It has a molecular weight of 238.690 .
Molecular Structure Analysis
The molecular structure of 2-Thiophenecarboxylic acid, 4-chlorophenyl ester is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Thiophenecarboxylic acid, 4-chlorophenyl ester include its molecular weight of 238.690 .Applications De Recherche Scientifique
Medicine
Thiophene derivatives have been shown to possess various biological activities, including antimicrobial , analgesic and anti-inflammatory , antihypertensive , and antitumor properties . They are also used as inhibitors of corrosion of metals.
Material Science
In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs) and other electronic devices due to their conductive properties .
Plant Extraction and Analysis
Thiophenes can be isolated from plant materials using extraction methods with ethanol or methanol. High-performance liquid chromatography (HPLC) is used to identify and quantify different thiophene-containing compounds .
Mécanisme D'action
Target of Action
This compound belongs to the class of thiophene derivatives, which have been shown to exhibit a variety of biological activities
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The specific mode of action of this compound would depend on its molecular target.
Biochemical Pathways
Thiophene derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The specific pathways affected by this compound would depend on its molecular target.
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action of 4-chlorophenyl thiophene-2-carboxylate can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy.
Propriétés
IUPAC Name |
(4-chlorophenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDSCYYKAZNOCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: The provided research mentions "phenylthiophene-2-carboxylate compounds" as potential anticancer agents. Could you elaborate on how CPTC, as a specific example of this class, interacts with its biological target and what downstream effects this interaction might have?
A1: The research focuses on the structural and computational analysis of CPTC []. It highlights that CPTC demonstrates binding potential with protein tyrosine phosphatase (PTP) through molecular docking studies []. PTPs are enzymes involved in various cellular processes, including growth and proliferation. Dysregulation of PTP activity is implicated in cancer development. While the specific downstream effects of CPTC binding to PTPs aren't explicitly detailed in this study, it suggests that CPTC could modulate PTP activity, potentially inhibiting cancer cell growth and proliferation. Further experimental validation is needed to confirm this hypothesis and elucidate the precise mechanisms of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Diethylamino)benzylidene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408274.png)

![N-[2-(5-Bromo-2-chloro-phenyl)-benzooxazol-5-yl]-3-methyl-benzamide](/img/structure/B408278.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408279.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B408280.png)
![5-[(4-Methoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408283.png)
![5-{[5-(3-Chloro-4-methylphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408284.png)
![5-[3-(2-Chloro-phenyl)-allylidene]-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B408286.png)
![3-(3-Chlorophenyl)-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408288.png)

![4-Methyl-3-nitro-N-[2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B408291.png)

![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408294.png)